MFCD24465662

Description

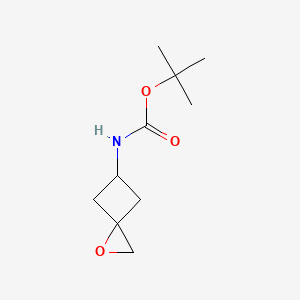

MFCD24465662 (CAS No. 1154759-69-9) is a chemical compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol. It is cataloged under the MDL number this compound and is structurally characterized by a hybrid organic framework combining aliphatic and aromatic features.

The compound is utilized in coordination chemistry and catalysis, as inferred from , which discusses hybrid multidentate ligands.

Propriétés

IUPAC Name |

tert-butyl N-(1-oxaspiro[2.3]hexan-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-7-4-10(5-7)6-13-10/h7H,4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOICXWGUZSVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154759-69-9 | |

| Record name | tert-butyl N-{1-oxaspiro[2.3]hexan-5-yl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-oxaspiro[2.3]hexan-5-yl)carbamate involves the reaction of tert-butyl chloroformate with 1-oxaspiro[2.3]hexan-5-amine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger volumes. This would include maintaining the appropriate temperature, solvent, and base concentrations to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (1-oxaspiro[2.3]hexan-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Tert-butyl (1-oxaspiro[2.3]hexan-5-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action for tert-butyl (1-oxaspiro[2.3]hexan-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares MFCD24465662 with structurally or functionally analogous compounds, emphasizing physicochemical properties, synthesis, and applications. Data are derived from , and 14:

Key Observations:

Structural Similarity: MFCD05864717 (C₁₄H₁₇NO₃) shares the same functional group count (NO₃) as this compound but has a larger aliphatic chain, leading to higher molecular weight (247.29 vs. 199.25) and altered solubility . MFCD13195646 (C₆H₅BBrClO₂) and MFCD00003330 (C₇H₅BrO₂) differ significantly due to halogen substituents (Br, Cl) and boron inclusion, which enhance their reactivity in cross-coupling reactions .

Biological and Pharmacological Profiles: this compound lacks reported biological data, whereas MFCD05864717 exhibits CYP1A2 inhibition, and MFCD00003330 shows high blood-brain barrier (BBB) permeability, suggesting divergent therapeutic potentials .

Synthetic Accessibility :

- This compound’s synthesis remains undocumented, but analogs like MFCD13195646 and MFCD00003330 employ transition-metal catalysis (e.g., Pd, A-FGO), indicating scalable routes for structurally related compounds .

Activité Biologique

MFCD24465662, identified as a compound derived from the plant Combretum erythrophyllum , has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including case studies, data tables, and detailed research outcomes.

Overview of this compound

This compound is a flavonoid compound isolated from Combretum erythrophyllum , a plant known for its medicinal properties. Flavonoids are polyphenolic compounds that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific biological activities associated with this compound have been explored in several studies, revealing its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study focusing on the antibacterial activity of flavonoids from Combretum erythrophyllum reported the following Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonei | 25 |

These findings indicate that this compound is particularly effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of this compound, it was found that most flavonoids isolated from Combretum erythrophyllum exhibited low toxicity towards human lymphocytes. However, this compound was noted to potentially possess cytotoxic properties. The study highlighted that while some compounds showed strong antioxidant activity, this compound exhibited the poorest antioxidant capacity among the tested flavonoids. This raises important considerations regarding its safety profile for therapeutic use .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects. Comparative studies indicated that several flavonoids from Combretum erythrophyllum , including this compound, displayed higher anti-inflammatory activity than the standard control mefenamic acid. This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on soil fungal extracts revealed that compounds similar to this compound exhibited varied inhibitory effects against multiple microbial strains. The research emphasized the need for further investigations to fully elucidate the mechanisms behind these effects and identify specific biomolecules responsible for the observed activities .

- Clinical Implications : The potential use of this compound in clinical settings is supported by its ability to combat resistant bacterial strains. Given the increasing prevalence of antibiotic resistance, compounds like this compound could serve as alternative therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.